molecular formula C9H6ClN B7846885 2-Chlorocinnamonitrile

2-Chlorocinnamonitrile

Cat. No. B7846885
M. Wt: 163.60 g/mol
InChI Key: PWWUUGALKZGDSD-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorocinnamonitrile is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorocinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorocinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation Products of Riot Control Agents

2-Chlorocinnamonitrile has been identified as a degradation product when dispersing 2-chlorobenzylidene malononitrile (CS), a riot control agent, at high temperatures. This finding is significant for understanding the range of compounds released during such incidents, which has implications for public safety and health assessments (Kluchinsky, Savage, Sheely, Thomas, & Smith, 2001).

Synthesis of Chemical Compounds

A study demonstrated a simple one-pot synthesis of β-chloro-cinnamonitriles, showing the potential of 2-chlorocinnamonitrile in facilitating the production of other chemical compounds. This process involves treating acetyl arenes first with formamide chlorides and then with hydroxylamine hydrochloride (Liebscher, Neumann, & Hartmann, 1983).

Novel Synthesis Methods

Another study introduced a novel method for preparing nitriles of α-chlorocinnamic acid from aldehydes and ketones, highlighting the utility of 2-chlorocinnamonitrile in innovative synthesis approaches (Nenajdenko, Shastin, Golubinskii, Lenkova, & Balenkova, 2004).

Impact on Physical and Chemical Properties

Research has also explored the impact of biofield treatment on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile, a related compound. This study suggests that such treatments could modify the properties of 2-Chlorocinnamonitrile, making them more useful as chemical intermediates (Trivedi et al., 2015).

Preparation of Ethyl 3-Amino-5-Arylthiophene-2-Carboxylates

2-Chlorocinnamonitrile is involved in the preparation of ethyl 3-amino-5-arylthiophene-2-carboxylates. This research expands its application in synthesizing a wide range of substrates, with high yields achieved for the reaction products (Shastin, Golubinskii, Lenkova, Balenkova, & Nenaidenko, 2006).

Agriculture: Impact on Rice Production and Nitrogen Loss

In agricultural research, 2-chloro-6-(trichloromethyl)-pyridine, a compound related to 2-Chlorocinnamonitrile, has been studied for its effects on rice production and nitrogen loss. This demonstrates the potential environmental and agricultural impacts of similar compounds (Sun, Zhang, Powlson, Min, & Shi, 2015).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWUUGALKZGDSD-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorocinnamonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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